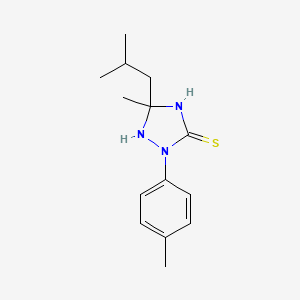
6-Cyano-2,1,3-benzoxadiazol-1-ium-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyano-2,1,3-benzoxadiazol-1-ium-1-olate is a chemical compound with the molecular formula C_7H_3N_3O_2 It is known for its unique structure, which includes a benzoxadiazole ring with a cyano group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-2,1,3-benzoxadiazol-1-ium-1-olate typically involves the reaction of 2-aminobenzonitrile with nitrous acid to form the corresponding diazonium salt. This intermediate is then treated with sodium nitrite and copper powder to yield the desired product. The reaction conditions generally include:
Temperature: Ambient temperature
Solvent: Aqueous medium
Catalyst: Copper powder
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactants: 2-aminobenzonitrile, nitrous acid, sodium nitrite, and copper powder
Reaction Vessel: Large-scale reactors with temperature control
Purification: Crystallization or recrystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
6-Cyano-2,1,3-benzoxadiazol-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation Products: Various oxides of the benzoxadiazole ring.
Reduction Products: Hydroxyl derivatives of the original compound.
Substitution Products: Halogenated benzoxadiazole derivatives.
Scientific Research Applications
6-Cyano-2,1,3-benzoxadiazol-1-ium-1-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting various analytes.
Biology: Employed in the study of enzyme activities and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 6-Cyano-2,1,3-benzoxadiazol-1-ium-1-olate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved often include:
Enzyme Inhibition: Binding to the active site of enzymes, leading to reduced activity.
Fluorescence: Emission of fluorescence upon excitation, useful in imaging and detection applications.
Comparison with Similar Compounds
Similar Compounds
- 2,1,3-Benzoxadiazole-5-carbonitrile
- 6-Methyl-2,1,3-benzoxadiazol-1-ium-1-olate
- 7-Nitro-2,1,3-benzoxadiazole
Uniqueness
6-Cyano-2,1,3-benzoxadiazol-1-ium-1-olate is unique due to its specific combination of a cyano group and an oxo group on the benzoxadiazole ring. This structure imparts distinct chemical properties, such as enhanced fluorescence and specific reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-oxido-2,1,3-benzoxadiazol-3-ium-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O2/c8-4-5-1-2-6-7(3-5)10(11)12-9-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFJURQAYPNXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NO[N+](=C2C=C1C#N)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-Chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B11522584.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11522587.png)

![4-[(4-chlorophenyl)carbonyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11522595.png)
![{(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}acetic acid](/img/structure/B11522600.png)
![(2E)-4-(4-bromophenyl)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B11522602.png)
![3-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11522603.png)
![4-dibenzo[b,d]thiophen-3-yl-2,5-diphenyl-1H-imidazole](/img/structure/B11522606.png)
![5-[4-(3,5-dimethylpiperidin-1-yl)-2,3,5,6-tetrafluorophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11522613.png)
![1-(2,6-dichlorobenzyl)-3'-[3-(trifluoromethyl)phenyl]-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11522632.png)
![5-[4-(Dimethylamino)benzylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11522646.png)
![3-chloro-N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11522649.png)
![11-(biphenyl-4-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11522652.png)
![2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11522660.png)
